molecular formula C7H10N2OS B577995 2-(1,3-Thiazol-2-yl)morpholine CAS No. 1211526-76-9

2-(1,3-Thiazol-2-yl)morpholine

Cat. No.: B577995
CAS No.: 1211526-76-9
M. Wt: 170.23
InChI Key: GBGMYPGSDOAQHU-UHFFFAOYSA-N
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Description

“2-(1,3-Thiazol-2-yl)morpholine” is an organic compound with the chemical formula C7H10N2OS and a molecular weight of 170.24 . It is a liquid at room temperature . This compound is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 170.24 .

Scientific Research Applications

Cancer Research and Therapeutics

  • Phosphoinositide 3-Kinase Inhibition : Derivatives of 2-(1,3-Thiazol-2-yl)morpholine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), showing utility in tumor growth inhibition models. This discovery highlights their potential in cancer therapeutics, particularly in targeted treatments for cancers driven by PI3K pathway alterations (Alexander et al., 2008).

  • Antitumor Properties : Some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, prepared from derivatives of this compound, have demonstrated promising antitumor properties. Their synthesis and anticancer activity screening suggest these compounds as potential leads for new anticancer agents' development (Horishny et al., 2020).

Antimicrobial and Antioxidant Activities

  • Antioxidant Potential : Research on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has shown that specific molecular descriptors significantly impact antioxidant activity. These findings provide a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

  • Antimicrobial Activity : Studies have demonstrated that morpholine-containing 2-R-phenyliminothiazole derivatives exhibit notable antibacterial and antifungal effects. This research highlights the potential of these compounds in developing new antimicrobial drugs to address the growing problem of microbial resistance (Yeromina et al., 2019).

Structural and Chemical Analysis

  • Crystal Structure Analysis : The crystal structure of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been elucidated, providing insights into its molecular conformation and hydrogen bonding interactions. This research contributes to a deeper understanding of the chemical and physical properties of morpholine derivatives (Franklin et al., 2011).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Thiazole derivatives, including “2-(1,3-Thiazol-2-yl)morpholine”, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future direction for “this compound” could involve further exploration of its potential applications in these areas.

Mechanism of Action

Target of Action

2-(1,3-Thiazol-2-yl)morpholine is a derivative of thiazole, a heterocyclic compound that has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its target, the phosphoinositide 3-kinase, inhibiting its activity . This inhibition can lead to a decrease in the downstream signaling pathways that are activated by this kinase, potentially leading to a reduction in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. By inhibiting phosphoinositide 3-kinase, the compound can disrupt this pathway, potentially leading to reduced cell growth and survival .

Pharmacokinetics

For instance, one study showed that a specific 4-(1,3-Thiazol-2-yl)morpholine derivative had a Cmax of 1455 ng/mL at 1 h post dose and an AUClast of 2667 ng h/mL , indicating good absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of phosphoinositide 3-kinase and the subsequent disruption of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cell proliferation and survival, potentially making the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s stability and solubility, potentially influencing its bioavailability . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action and efficacy .

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-10-6(5-8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMYPGSDOAQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-76-9
Record name 1211526-76-9
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